4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one
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Overview
Description
4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methyl group at the 4-position and a 2-methylallyloxy group at the 7-position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products:
Oxidation: Formation of 4-methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-carboxylic acid.
Reduction: Formation of 4-methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-ol.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
4-Methyl-7-hydroxy-2H-1-benzopyran-2-one: Lacks the 2-methylallyloxy group but shares the core benzopyran structure.
7-(2-Methylallyloxy)-2H-1-benzopyran-2-one: Lacks the methyl group at the 4-position.
4-Methyl-2H-1-benzopyran-2-one: Lacks both the 7-(2-methylallyloxy) group and the hydroxyl group.
Uniqueness: 4-Methyl-7-(2-methylallyloxy)-2H-1-benzopyran-2-one is unique due to the presence of both the methyl group at the 4-position and the 2-methylallyloxy group at the 7-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)8-16-11-4-5-12-10(3)6-14(15)17-13(12)7-11/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUHNEMTGMWMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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